2-(Ethoxymethyl)-3-methylbutane-1-sulfonyl chloride
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Overview
Description
2-(Ethoxymethyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both an ethoxymethyl group and a sulfonyl chloride group in its structure makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Ethoxymethyl)-3-methylbutane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Ethoxymethyl)-3-methylbutane-1-sulfonic acid+Thionyl chloride→2-(Ethoxymethyl)-3-methylbutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of thionyl chloride. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-(Ethoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protective group for hydroxyl groups in organic synthesis.
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions but lacks the ethoxymethyl group.
Benzenesulfonyl chloride: Another sulfonyl chloride with an aromatic ring, used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness
2-(Ethoxymethyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both an ethoxymethyl group and a sulfonyl chloride group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H17ClO3S |
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Molecular Weight |
228.74 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-4-12-5-8(7(2)3)6-13(9,10)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
DZHJCFGWSNVGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CS(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
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